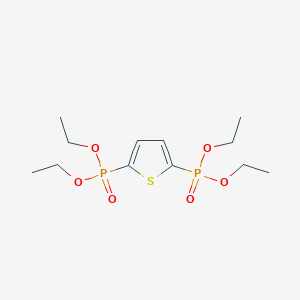
2,5-Bis(diéthoxyphosphoryl)thiophène
Vue d'ensemble
Description
2,5-Bis(diethoxyphosphoryl)thiophene is an organic compound belonging to the class of thiophenes and phosphonates. Thiophene derivatives are widely used in the development of optoelectronic devices due to their conductive and luminescent properties. This compound is known for its unique structure, which includes a thiophene ring substituted with diethoxyphosphoryl groups at the 2 and 5 positions.
Applications De Recherche Scientifique
2,5-Bis(diethoxyphosphoryl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of advanced materials with unique electronic properties.
Biology: Thiophene derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Some thiophene-based compounds are used as nonsteroidal anti-inflammatory drugs and dental anesthetics.
Industry: Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices.
Méthodes De Préparation
The synthesis of thiophene derivatives, including 2,5-Bis(diethoxyphosphoryl)thiophene, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.
Paal–Knorr Thiophene Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cycloaddition Reactions: For example, the cycloaddition of 1,4-dithiane-2,5-diol with several ynals to produce 2-substituted thiophene derivatives.
Analyse Des Réactions Chimiques
2,5-Bis(diethoxyphosphoryl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonates to phosphines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2,5-Bis(diethoxyphosphoryl)thiophene involves its interaction with molecular targets and pathways. For example, in optoelectronic applications, the compound’s conductive properties are due to the delocalization of electrons within the thiophene ring. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2,5-Bis(diethoxyphosphoryl)thiophene can be compared with other thiophene derivatives, such as:
2,5-Bis(trimethylstannyl)thiophene: Used in the synthesis of polythiophenes for electronic applications.
Thieno[2,3-b]thiophene: Known for its antiviral, antitumor, and antimicrobial properties.
2,5-Bis(benzoxazol-2-yl)thiophene: Studied for its excited-state intramolecular proton transfer mechanism.
Each of these compounds has unique properties and applications, highlighting the versatility of thiophene derivatives in various fields.
Propriétés
IUPAC Name |
2,5-bis(diethoxyphosphoryl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6P2S/c1-5-15-19(13,16-6-2)11-9-10-12(21-11)20(14,17-7-3)18-8-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZSFJMBBHZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(S1)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369771 | |
| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100651-98-7 | |
| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















